2-Benzyl-6-phenylimidazo[2,1-b]thiazole
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Overview
Description
2-Benzyl-6-phenylimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which combines a benzyl group, a phenyl group, and an imidazo[2,1-b]thiazole core. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with α-bromo-4-substituted acetophenone compounds . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzyl-6-phenylimidazo[2,1-b]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of fluorescent probes and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-phenylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thereby exerting anticancer effects . The compound’s structure allows it to fit into the active site of the receptor, blocking its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
6-Phenylimidazo[2,1-b]thiazole: Shares the imidazo[2,1-b]thiazole core but lacks the benzyl group.
2-(4-Methylphenyl)-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinone: Contains additional functional groups that enhance its biological activity.
Uniqueness: 2-Benzyl-6-phenylimidazo[2,1-b]thiazole is unique due to the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S/c1-3-7-14(8-4-1)11-16-12-20-13-17(19-18(20)21-16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBABLZEOMPRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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